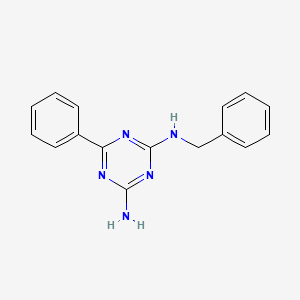

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine

Description

Properties

IUPAC Name |

2-N-benzyl-6-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c17-15-19-14(13-9-5-2-6-10-13)20-16(21-15)18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHZXIVBHWRNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the reaction of cyanuric chloride with benzylamine and aniline under controlled conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino and benzylamino groups .

Industrial production methods often involve the use of readily available starting materials such as imidates, guanidines, and amides or aldehydes. These reactions are usually catalyzed by bases like cesium carbonate, and the process is optimized to achieve high yields and purity .

Chemical Reactions Analysis

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or benzylamino groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains. Its triazine core is significant in drug design for targeting bacterial infections. The presence of amino and benzylamino groups enhances its biological activity, making it a candidate for the development of new antibiotics. Studies have shown that derivatives of triazines can inhibit human carbonic anhydrases (hCAs), which are important in several physiological processes and disease mechanisms, including tumor growth and bacterial infections .

Cancer Treatment

Research indicates that 4-amino-2-benzylamino-6-phenyl-1,3,5-triazine can act as an inhibitor of human DNA topoisomerase IIα (htIIα), a validated target for anticancer agents. Compounds from this class have shown cytotoxic properties in various cancer cell lines, suggesting their potential as therapeutic agents in oncology . The ability to selectively target cancer cells while sparing normal cells is crucial for developing effective cancer treatments.

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring and characterizing the synthesis process. The compound's structure allows it to participate in various chemical reactions, making it versatile for further functionalization and application development.

Case Studies

Potential in Material Science

Beyond medicinal applications, this compound may also have implications in materials science due to its chemical properties. The compound's ability to undergo various chemical transformations can be harnessed for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Variations

Key structural analogs and their properties are summarized below:

Biological Activity

4-Amino-2-benzylamino-6-phenyl-1,3,5-triazine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound (CAS No: 693241-47-3) is characterized by a triazine core with amino and benzyl substituents. Its molecular formula is with a molecular weight of approximately 253.31 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and pathways critical for cellular processes. For instance, it exhibits inhibitory effects on certain carbonic anhydrases (hCA), which are involved in tumor progression and other physiological functions .

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against vancomycin-resistant Enterococcus faecalis (VRE) with minimum inhibitory concentrations (MIC) ranging from 13.80 to 55.20 µM .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on human colorectal tumor cell lines (HCT116), with IC50 values indicating effective inhibition of cell growth at low concentrations . The structure-activity relationship (SAR) analysis suggests that modifications in the triazine ring can enhance its antitumor efficacy.

Study on hCA Inhibition

In a study focused on the inhibition of human carbonic anhydrases, several derivatives of triazine compounds were synthesized, including this compound. The results indicated that this compound selectively inhibited the hCA IX isoenzyme associated with tumor growth while sparing physiologically important isoenzymes .

Antimicrobial Efficacy Against VRE

Another study highlighted the antimicrobial efficacy of this compound against VRE strains. The compound's ability to inhibit bacterial growth was attributed to its mechanism of action involving the disruption of essential metabolic pathways in bacteria .

Data Summary Table

Q & A

Advanced Research Question

- Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression links structural descriptors (e.g., Hammett σ values, logP) to bioactivity .

- Crystallography : Single-crystal X-ray structures reveal conformational preferences (e.g., planarity of the triazine ring) influencing target interactions .

- Dynamic SAR (dSAR) : Time-resolved assays track activity changes under physiological conditions (e.g., pH-dependent stability) .

How can researchers address challenges in scaling up laboratory-scale synthesis while maintaining purity?

Advanced Research Question

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real-time during scale-up .

- Design of Experiments (DoE) : Fractional factorial designs optimize parameters (e.g., temperature, stirring rate) to minimize byproducts .

- Membrane Separation : Nanofiltration or centrifugal partition chromatography (CPC) purifies crude products without column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.